3-(thiophen-3-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine
Description
Properties
IUPAC Name |
3-thiophen-3-yl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3S/c1-3-11-5-8-9(1)12-13-10(8)7-2-4-14-6-7/h2,4,6,11H,1,3,5H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQACRKLGHKOCER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1NN=C2C3=CSC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Thiophene-based analogs, which this compound is a part of, have been reported to possess a wide range of therapeutic properties. They are remarkably effective compounds with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer.
Mode of Action
It’s known that thiophene-based analogs interact with their targets in a variety of ways to exert their therapeutic effects.
Biochemical Analysis
Biochemical Properties
3-(thiophen-3-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including kinases and oxidoreductases. These interactions often involve hydrogen bonding and hydrophobic interactions, which stabilize the compound within the active sites of these biomolecules. For instance, the compound has been shown to inhibit certain kinases, thereby modulating signal transduction pathways .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. The compound has been observed to induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspases . Additionally, it can modulate the expression of genes involved in cell cycle regulation, thereby affecting cell proliferation.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, inhibiting their activity. This inhibition can lead to the downregulation of specific signaling pathways, such as the MAPK/ERK pathway, which is crucial for cell growth and survival . The compound also affects gene expression by interacting with transcription factors and altering chromatin structure.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under physiological conditions, but it can degrade under extreme pH or temperature conditions. Long-term studies have shown that prolonged exposure to the compound can lead to sustained inhibition of cell proliferation and induction of apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with dosage in animal models. At low doses, the compound exhibits minimal toxicity and effectively inhibits tumor growth. At higher doses, it can cause adverse effects such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a specific dosage is required to achieve therapeutic efficacy without causing significant toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which convert it into various metabolites. These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and altering metabolite levels .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. It interacts with transporters such as P-glycoprotein, which can affect its localization and accumulation in specific tissues . The compound’s distribution is influenced by its lipophilicity, allowing it to cross cell membranes easily.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity. It is primarily localized in the cytoplasm and mitochondria, where it exerts its effects on cellular metabolism and apoptosis. Post-translational modifications, such as phosphorylation, can influence its targeting to specific compartments within the cell .
Biological Activity
3-(Thiophen-3-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine is a compound of interest due to its potential biological activities. This article reviews the available literature regarding its pharmacological effects, mechanisms of action, and related case studies.
- Molecular Formula : C₉H₉N₃S
- Molecular Weight : 179.25 g/mol
- IUPAC Name : this compound
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazolo[4,3-c]pyridine derivatives. For instance, compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines. The MTT assay results indicated that certain derivatives exhibited stronger cytotoxicity than standard treatments like cisplatin. Notably, these compounds induced apoptosis through caspase activation and modulated several pathways including NF-κB and p53 signaling .
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| 2a | MCF-7 | 12.5 | Apoptosis via caspases |
| 2b | MDA-MB-231 | 10.0 | Autophagy induction |
| 3b | MCF-10A | >50 | Selective toxicity |
Anti-inflammatory Effects
The anti-inflammatory properties of similar pyrazolo derivatives have been documented. For example, certain compounds significantly inhibited COX-2 activity in vitro, demonstrating potential as anti-inflammatory agents. The structure–activity relationship (SAR) suggests that modifications to the pyrazolo framework can enhance bioactivity .
The biological activity of this compound is likely mediated through multiple pathways:
- Apoptosis Induction : Activation of caspases (caspase 3/7 and caspase 9) leading to programmed cell death.
- Autophagy Modulation : Increased expression of beclin-1 and inhibition of mTOR signaling pathways.
- Inflammatory Pathway Inhibition : Suppression of COX enzymes which are crucial in the inflammatory response.
Case Studies
Several case studies have explored the efficacy of pyrazolo derivatives in preclinical models:
- Breast Cancer Study : A study demonstrated that a derivative with a similar structure significantly inhibited tumor growth in MCF-7 xenografts in mice .
- Cardioprotective Effects : Compounds derived from this class were evaluated for cardioprotective effects against doxorubicin-induced toxicity in H9c2 cardiomyocytes. Results showed improved cell viability compared to untreated controls .
Scientific Research Applications
Pharmacological Potential
Research indicates that derivatives of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine exhibit significant biological activities:
- Anti-inflammatory Activity : Compounds related to this structure have demonstrated the ability to modulate inflammatory pathways, making them potential candidates for treating inflammatory diseases.
- Anticancer Properties : Studies have shown that certain derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
- Neurological Applications : There is emerging evidence suggesting that these compounds may have neuroprotective effects and could be useful in treating neurodegenerative diseases.
RORγt Modulation
Recent studies have focused on the compound's role as a modulator of the RORγt (Retinoic Acid Receptor-related Orphan Receptor gamma t), which is crucial in the regulation of immune responses. The compound has been characterized as a potent inverse agonist of RORγt, which could lead to therapeutic applications in autoimmune diseases and inflammatory conditions .
Case Study 1: In Vitro Characterization
A study highlighted the synthesis and in vitro characterization of various derivatives of 4,5,6,7-tetrahydro-benzothiophene that include the thiophenyl group. The compounds were evaluated using TR-FRET and FP competitive assays to determine their binding efficacy and biological activity against RORγt. The results indicated that modifications at specific positions greatly influenced their potency and binding affinity .
Case Study 2: Anticancer Activity
Another research effort investigated the anticancer potential of thiophene-containing pyrazoles. The study utilized various cancer cell lines to assess cytotoxicity and mechanisms of action. The results indicated that some derivatives induced significant apoptosis in cancer cells while sparing normal cells, suggesting a selective therapeutic window .
Comparison with Similar Compounds
Key Observations:
- Antimicrobial Activity : Conjugation of THPP with nitrofuran (e.g., compound 13g ) enhances activity against ESKAPE pathogens, likely due to synergistic effects between the THPP scaffold and nitrofuran’s electrophilic reactivity .
- Antitubercular Activity : Hydrophobic substituents (e.g., tert-butyl in isoxazole-carboxamide derivatives) improve pantothenate synthetase (PS) inhibition, whereas polar groups on the pyrazole ring reduce activity .
Structure-Activity Relationships (SAR)
- Antimicrobial SAR : The 5-nitrofuran moiety in 13g is critical for activity, likely generating reactive intermediates that damage microbial DNA .
- Antitubercular SAR : Hydrophobic groups on the benzene ring (e.g., tert-butyl) enhance PS inhibition, while polar groups (e.g., -OH, -NH₂) reduce binding affinity .
- QSAR in Antihypertensive Agents : For 3-aryl-THPP derivatives, van der Waals volume and electronic parameters (σ) correlate with α₁-adrenergic receptor binding, guiding design of cardiovascular therapeutics .
Preparation Methods
General Synthetic Approach
The synthesis generally involves constructing the pyrazolo[4,3-c]pyridine core followed by functionalization at the 3-position with a thiophene ring. While direct synthetic routes for this exact compound are scarce, analogous pyrazolo-pyridine derivatives are commonly prepared via:
- Cyclization reactions involving hydrazines and appropriate pyridine precursors.
- Subsequent substitution or cross-coupling reactions to introduce aryl or heteroaryl groups such as thiophene.
A typical preparation starts from a tetrahydro-pyridine intermediate, which undergoes cyclization with hydrazine derivatives to form the pyrazolo ring fused to the pyridine. The thiophene substituent at the 3-position is then introduced via cross-coupling reactions, often utilizing palladium-catalyzed Suzuki–Miyaura coupling techniques with thiophene-3-boronic acid or related reagents.
Detailed Synthetic Route Example
Step 1: Synthesis of Halogenated Pyrazolo[4,3-c]pyridine Intermediate
- Starting from a 4,5,6,7-tetrahydro-1H-pyridine derivative bearing a halogen (iodo or bromo) at the 3-position.
- Cyclization with hydrazine hydrate under heating forms the pyrazolo ring fused to the pyridine.
- Purification yields the 3-halogenated pyrazolo[4,3-c]pyridine intermediate.
Step 2: Suzuki–Miyaura Coupling with Thiophene-3-Boronic Acid
- The halogenated intermediate is reacted with thiophene-3-boronic acid.
- Pd(OAc)2 and dppf are used as catalyst and ligand, respectively.
- Cs2CO3 serves as the base in a dioxane/water solvent mixture.
- The reaction is heated at 60 °C under air or inert atmosphere for 1–4 hours.
- The product, this compound, is isolated by standard purification techniques (e.g., chromatography).
Research Findings and Yield Data
- Yields for the Suzuki–Miyaura coupling step typically range from 75% to 93%, depending on substrate purity, catalyst loading, and reaction time.
- The reaction shows high selectivity for the C3 position of the pyrazolo-pyridine ring, with no significant side products from C6 substitution reported.
- The method tolerates various functional groups on the pyrazolo-pyridine core, allowing for structural diversity in analog synthesis.
- Characterization of the final compound includes NMR (1H, 13C), mass spectrometry, and elemental analysis to confirm structure and purity.
Summary Table of Preparation Method
| Step | Reaction Type | Reagents/Conditions | Outcome | Yield (%) |
|---|---|---|---|---|
| 1 | Cyclization | Hydrazine hydrate, heating | Formation of 3-halogenated pyrazolo[4,3-c]pyridine | 70–85 |
| 2 | Suzuki–Miyaura Coupling | Pd(OAc)2/dppf, Cs2CO3, thiophene-3-boronic acid, dioxane/water, 60 °C | Introduction of thiophene at C3 position | 75–93 |
Q & A
Q. What are the common synthetic routes for 3-(thiophen-3-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine and its derivatives?
The compound is typically synthesized via multi-step routes starting from piperidin-4-one. For example:
- Step 1 : Condensation of piperidin-4-one with hydrazine derivatives to form the pyrazole ring.
- Step 2 : Functionalization of the thiophene moiety via Suzuki coupling or nucleophilic substitution.
- Step 3 : Final purification using recrystallization (e.g., ethanol) or column chromatography.
Yields vary (30–45%) depending on substituents and reaction conditions, as seen in analogs like 3-phenyl derivatives .
Q. Which analytical techniques are critical for structural characterization of this compound?
- NMR spectroscopy : Confirms regiochemistry of substituents (e.g., thiophene vs. pyrazole ring positions) through characteristic chemical shifts (e.g., δ 6.8–7.2 ppm for thiophene protons) .
- Mass spectrometry (MS) : Validates molecular weight (e.g., [M+H]+ peaks at m/z 246 for the base structure) .
- X-ray crystallography : Resolves bond lengths and dihedral angles (e.g., planar deviations <0.06 Å in related pyrazolopiperidine derivatives) .
Q. How are solvent-exposed regions of target proteins exploited in molecular design for this scaffold?
The scaffold’s rigid bicyclic structure allows for targeted interactions with hydrophobic pockets in enzymes (e.g., c-Met kinase). Computational docking tools (e.g., LigBEnD) optimize substituent placement to enhance binding affinity while minimizing steric clashes .
Q. What are the standard protocols for crystallographic refinement of derivatives?
Q. How is purity assessed during synthesis?
- HPLC : Monitor using a C18 column with UV detection (λ = 254 nm) and >95% purity thresholds.
- Melting point analysis : Compare experimental values (e.g., 142–143°C for oxazolyl derivatives) with literature data .
Advanced Research Questions
Q. How do substituent effects on the pyrazole and thiophene rings influence Mycobacterium tuberculosis pantothenate synthetase (PS) inhibition?
- Hydrophobic substituents (e.g., tert-butyl) on the benzene ring enhance PS inhibition (IC50 = 90 nM), while polar groups (e.g., methoxy) reduce activity due to unfavorable desolvation penalties .
- Thiophene vs. phenyl : Thiophene’s sulfur atom improves π-stacking in the PS active site, as shown in SAR studies of 3-aryl derivatives .
Q. What QSAR parameters correlate with antihypertensive activity in this scaffold?
Quantitative structure-activity relationship (QSAR) models for 3-aryl derivatives highlight:
Q. How can contradictory data on enzyme inhibition be resolved?
Example: In PS inhibition studies, 3-phenyl derivatives showed lower activity (IC50 = 21.8 μM) compared to tert-butyl analogs (IC50 = 90 nM). This discrepancy arises from:
- Solvent accessibility : Bulky tert-butyl groups fill hydrophobic pockets better.
- Crystallographic data : Confirm binding mode via SHELX-refined structures to validate substituent orientation .
Q. What in vivo models are used to evaluate antihypertensive efficacy?
- Spontaneously hypertensive rats (SHR) : Oral administration of 1-benzyl-3-(4-fluorophenyl) derivatives reduces systolic blood pressure by 25–30 mmHg at 10 mg/kg .
- Renal hypertensive dogs : Dose-dependent efficacy (ED50 = 1.5 mg/kg) with minimal cytotoxicity (LD50 > 50 μM) .
Q. How is the scaffold optimized for blood-brain barrier (BBB) penetration in CNS targets?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
